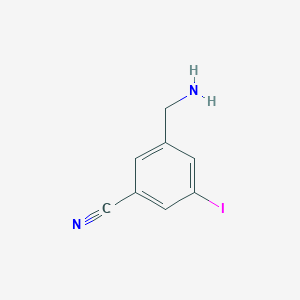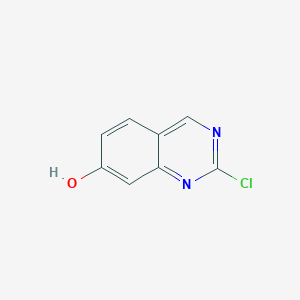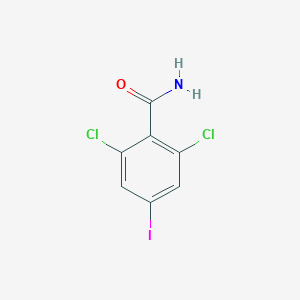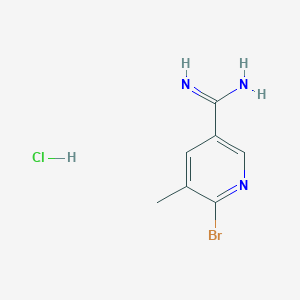
3-(Aminomethyl)-5-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-iodobenzonitrile is an organic compound that features an aminomethyl group and an iodine atom attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzonitrile derivative followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(Aminomethyl)-5-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Aminomethyl)-5-iodobenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-5-bromobenzonitrile
- 3-(Aminomethyl)-5-chlorobenzonitrile
- 3-(Aminomethyl)-5-fluorobenzonitrile
Uniqueness
3-(Aminomethyl)-5-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, making this compound particularly valuable in certain applications.
属性
分子式 |
C8H7IN2 |
|---|---|
分子量 |
258.06 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-iodobenzonitrile |
InChI |
InChI=1S/C8H7IN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 |
InChI 键 |
KPABAYOMNQKVGH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C#N)I)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)








![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
